N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine
Overview
Description
Mechanism of Action
Target of Action
Compounds like “N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine” often target receptors in the nervous system, such as NMDA receptors . These receptors play a crucial role in neural communication and memory function.
Mode of Action
These compounds typically work by binding to their target receptors and modulating their activity . This can result in changes in neural signaling and ultimately influence behavior and cognition.
Biochemical Pathways
The exact biochemical pathways affected by “N-(2-methoxyethyl)bicyclo[22Compounds that target nmda receptors can affect various biochemical pathways involved in neural signaling and synaptic plasticity .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific mechanism of action. For compounds that modulate NMDA receptor activity, effects can include changes in neural signaling, synaptic plasticity, and ultimately behavior and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of norbornane derivatives with appropriate amine precursors. One common method involves the alkylation of norbornane with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)bicyclo[2.2.1]heptan-2-amine
- N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine
- N-(2-chloroethyl)bicyclo[2.2.1]heptan-2-amine
Uniqueness
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents.
Properties
IUPAC Name |
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-5-4-11-10-7-8-2-3-9(10)6-8/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNQJRLUKFAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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